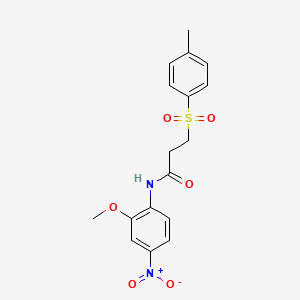N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide
CAS No.: 895450-94-9
Cat. No.: VC4336511
Molecular Formula: C17H18N2O6S
Molecular Weight: 378.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 895450-94-9 |
|---|---|
| Molecular Formula | C17H18N2O6S |
| Molecular Weight | 378.4 |
| IUPAC Name | N-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
| Standard InChI | InChI=1S/C17H18N2O6S/c1-12-3-6-14(7-4-12)26(23,24)10-9-17(20)18-15-8-5-13(19(21)22)11-16(15)25-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | DDELISCLFUAFOA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Introduction
N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is a complex organic compound belonging to the class of amides. It features a 2-methoxy-4-nitrophenyl group attached to a propanamide backbone, with a tosyl (p-toluenesulfonyl) moiety that enhances its reactivity and solubility in organic solvents. This compound is primarily studied for its potential applications in organic synthesis and medicinal chemistry.
Biological and Medicinal Applications
The mechanism of action for N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide is primarily related to its ability to act as a substrate in various biochemical pathways. The nitro group may undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular macromolecules. Studies indicate that compounds with similar structures may exhibit cytotoxicity or mutagenicity, suggesting implications in toxicology.
Analytical Techniques
Relevant analyses for N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide include:
-
Infrared Spectroscopy (IR): Used for functional group identification.
-
Nuclear Magnetic Resonance Spectroscopy (NMR): Utilized for structural elucidation.
Applications in Research and Industry
N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide finds applications in:
-
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
-
Medicinal Chemistry: For the development of new therapeutic agents due to its potential biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume